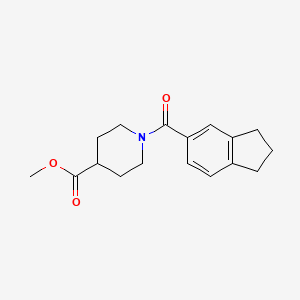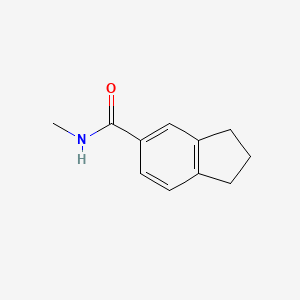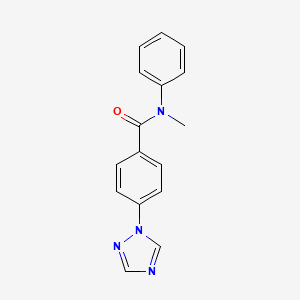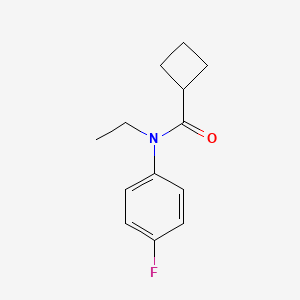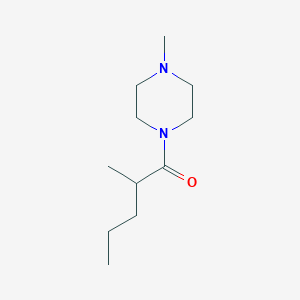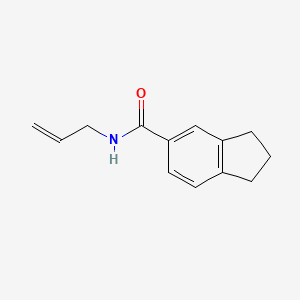
N-prop-2-enyl-2,3-dihydro-1H-indene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-prop-2-enyl-2,3-dihydro-1H-indene-5-carboxamide, also known as A-836,339, is a chemical compound that belongs to the class of indene carboxamides. It has been studied extensively for its potential therapeutic applications in various fields of research, including pain management, addiction treatment, and neuroprotection.
Mechanism of Action
The mechanism of action of N-prop-2-enyl-2,3-dihydro-1H-indene-5-carboxamide is not fully understood. However, it has been suggested that it acts as a selective agonist of the cannabinoid CB2 receptor. This receptor is primarily expressed in immune cells and has been shown to play a role in pain modulation, inflammation, and neuroprotection. Activation of the CB2 receptor by this compound may lead to the release of endogenous cannabinoids, such as anandamide, which can further modulate pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in animal models. In pain management research, it has been demonstrated to reduce nociceptive responses and hyperalgesia in animal models of acute and chronic pain. In addiction treatment research, it has been shown to attenuate the rewarding effects of drugs such as cocaine and opioids. In neuroprotection research, it has been demonstrated to protect against neuronal damage caused by ischemia and other neurodegenerative conditions. These effects suggest that this compound may have potential therapeutic applications in various fields of research.
Advantages and Limitations for Lab Experiments
One of the advantages of N-prop-2-enyl-2,3-dihydro-1H-indene-5-carboxamide is its selectivity for the CB2 receptor, which may reduce the risk of unwanted side effects associated with non-selective cannabinoid agonists. Another advantage is its potential for use in various fields of research, including pain management, addiction treatment, and neuroprotection. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in animal models.
Future Directions
There are several future directions for research on N-prop-2-enyl-2,3-dihydro-1H-indene-5-carboxamide. One direction is to investigate its potential as a therapeutic agent in clinical trials for pain management, addiction treatment, and neuroprotection. Another direction is to explore its potential as a tool for studying the role of the CB2 receptor in various physiological and pathological conditions. Additionally, further research is needed to optimize the synthesis method of this compound to improve its solubility and bioavailability in animal models. Overall, this compound is a promising compound that may have potential therapeutic applications in various fields of research.
Synthesis Methods
The synthesis of N-prop-2-enyl-2,3-dihydro-1H-indene-5-carboxamide involves the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with propargylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then subjected to hydrogenation using a palladium catalyst to obtain the final compound, this compound. This synthesis method has been reported in various research articles, and its efficacy and reproducibility have been demonstrated.
Scientific Research Applications
N-prop-2-enyl-2,3-dihydro-1H-indene-5-carboxamide has been extensively studied for its potential therapeutic applications in various fields of research. In the field of pain management, it has been shown to exhibit analgesic effects in animal models of acute and chronic pain. In addiction treatment research, it has been studied for its ability to attenuate the rewarding effects of drugs such as cocaine and opioids. In neuroprotection research, it has been investigated for its potential to protect against neuronal damage caused by ischemia and other neurodegenerative conditions. These studies have demonstrated the potential of this compound as a promising therapeutic agent in various fields of research.
properties
IUPAC Name |
N-prop-2-enyl-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-8-14-13(15)12-7-6-10-4-3-5-11(10)9-12/h2,6-7,9H,1,3-5,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSHYCDSKFUFDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

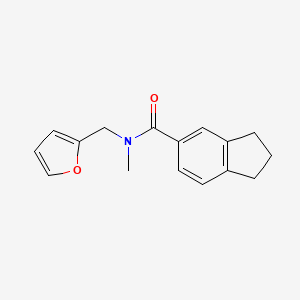
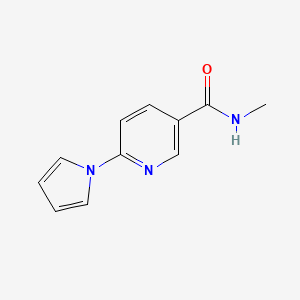
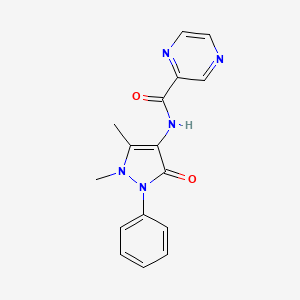
![1'-Propylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7500743.png)
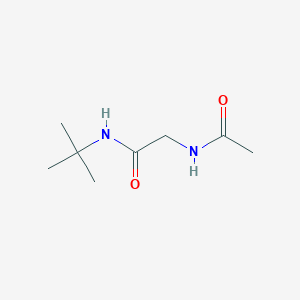
![Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B7500763.png)
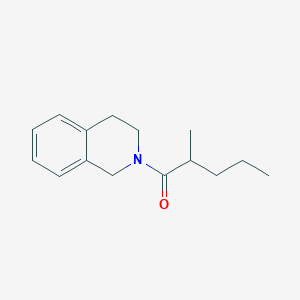
![Acetic acid;spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane]-3-carboxylic acid](/img/structure/B7500784.png)
